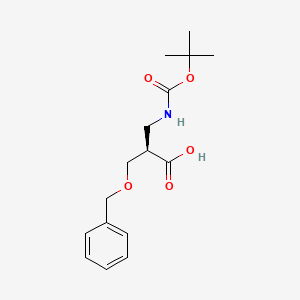

![molecular formula C7H8N4 B596521 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1214900-87-4](/img/structure/B596521.png)

3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

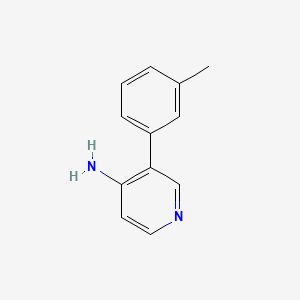

“3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” are not detailed in the literature, triazolopyridine derivatives are known to undergo a variety of reactions due to their versatile chemical structure .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potentials

Triazole compounds, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

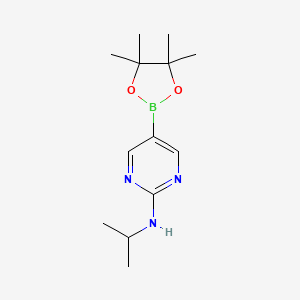

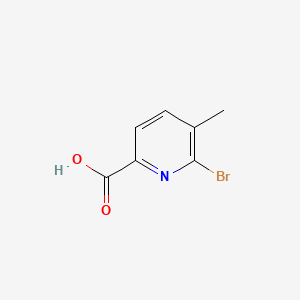

Synthesis Methodologies

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, a class of compounds that includes “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Antimicrobial Applications

Triazole compounds, including “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their safety profile and excellent therapeutic index . They are effective against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .

Antifungal Applications

Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on . Triazole compounds, including “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, are part of this class.

Antidiabetic Applications

Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, have antidiabetic properties . 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation Applications

Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine”, have anti-platelet aggregation properties .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit certain enzymes, such as c-met kinase , which plays a crucial role in cellular growth and development.

Biochemical Pathways

Similar compounds have been found to interfere with the signaling pathways of certain enzymes, such as c-met kinase , which could potentially lead to the inhibition of cellular growth and proliferation.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Zukünftige Richtungen

The future directions for research on “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” and similar compounds could include further exploration of their biochemical and pharmaceutical applications, given their wide range of recognized properties . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.

Eigenschaften

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVYVVIYPNDPDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731428 |

Source

|

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

CAS RN |

1214900-87-4 |

Source

|

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)